[(2-Bromo-4-methylphenyl)methyl](1-methoxypropan-2-yl)amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-methylphenyl)methylamine typically involves the bromination of 4-methylphenylmethylamine followed by a reaction with 1-methoxypropan-2-ylamine . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the bromination process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that the process involves large-scale bromination and subsequent amination reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-methylphenyl)methylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide in acetone.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in ether
Major Products Formed
Substitution: Iodinated derivatives
Oxidation: Ketones or aldehydes
Reduction: Amines or alcohols
Scientific Research Applications
(2-Bromo-4-methylphenyl)methylamine is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In studies involving the interaction of brominated compounds with biological systems.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of (2-Bromo-4-methylphenyl)methylamine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4’-methylpropiophenone: Used as an intermediate in organic synthesis.
2-Bromo-1-(4-methylphenyl)ethanone: Involved in the preparation of pharmaceutical compositions.
Uniqueness
(2-Bromo-4-methylphenyl)methylamine is unique due to its specific structural features, which allow it to participate in a variety of chemical reactions and make it a valuable intermediate in the synthesis of more complex molecules .
Properties
Molecular Formula |
C12H18BrNO |
---|---|
Molecular Weight |
272.18 g/mol |
IUPAC Name |
N-[(2-bromo-4-methylphenyl)methyl]-1-methoxypropan-2-amine |
InChI |
InChI=1S/C12H18BrNO/c1-9-4-5-11(12(13)6-9)7-14-10(2)8-15-3/h4-6,10,14H,7-8H2,1-3H3 |
InChI Key |
WNXSNLALYBJGHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC(C)COC)Br |
Origin of Product |
United States |
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